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Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B140590

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and spectroscopic properties of key chemical intermediates is paramount. This
technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-
Hydroxyethyl)benzaldehyde, a versatile building block in organic synthesis.

This document presents a comprehensive summary of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 4-(2-Hydroxyethyl)benzaldehyde.
Detailed experimental protocols for acquiring this data are also provided, offering a complete
reference for the characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for 4-(2-Hydroxyethyl)benzaldehyde (Molecular Formula: CoH1002,
Molecular Weight: 150.17 g/mol ) is summarized in the tables below. This information is critical
for confirming the identity and purity of the compound in a laboratory setting.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehydic proton (-
9.8-10.0 Singlet 1H
CHO)
Aromatic protons
78-7.9 Doublet 2H
(ortho to -CHO)
Aromatic protons
73-74 Doublet 2H
(ortho to -CH2CH20H)
] Methylene protons (-
3.8-3.9 Triplet 2H
CH20H)
_ Methylene protons
28-29 Triplet 2H
(Ar-CH2)
~2.5 (variable) Singlet (broad) 1H Hydroxyl proton (-OH)

« 13

Chemical Shift (8) ppm

Assignment

~192 Aldehydic Carbonyl Carbon (-CHO)

~145 Aromatic Carbon (C-CH2CH20H)

~135 Aromatic Carbon (C-CHO)

~130 Aromatic Carbons (CH, ortho to -CHO)

~129 Aromatic Carbons (CH, ortho to -CH2CH20H)
~63 Methylene Carbon (-CH20H)

~39 Methylene Carbon (Ar-CHz)

Table 3: IR Spectroscopic Data (Typical Absorption
Ranges)
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) Functional Group
Wavenumber (cm~12) Intensity

Assignment

3500 - 3200 Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

2850 - 2750 Weak C-H stretch (aldehyde)

1700 - 1680 Strong C=0 stretch (aldehyde)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)

1250 - 1000 Strong C-O stretch (alcohol)
Table 4: Mass Spectrometry Data

m/z Interpretation

151 [M+H]* (protonated molecule)[1]

150 [M]* (molecular ion)

131 [M-H20]*

121 [M-CHOJ*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above. These protocols are tailored for the analysis of an aromatic aldehyde like 4-(2-
Hydroxyethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 4-(2-Hydroxyethyl)benzaldehyde
in 0.6-0.8 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds). The choice of solvent may
affect the chemical shift of the hydroxyl proton.
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 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set the spectral width to cover the range of approximately -1 to 12 ppm.
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to cover the range of approximately 0 to 200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o Solid Film: If the sample is a solid, a thin film can be cast onto a KBr plate by dissolving a
small amount of the compound in a volatile solvent, applying the solution to the plate, and
allowing the solvent to evaporate.

o KBr Pellet: Alternatively, a KBr pellet can be prepared by grinding a small amount of the
solid sample with dry KBr powder and pressing the mixture into a transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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[e]

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

o

Place the prepared sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the range of 4000 to 400 cm™1,

[¢]

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 4-(2-Hydroxyethyl)benzaldehyde into
the mass spectrometer. Common techniques include direct infusion or coupling with a
chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS).

« lonization: Utilize an appropriate ionization technique.

o Electron lonization (El): This hard ionization technique is useful for obtaining fragmentation
patterns that aid in structural elucidation.

o Electrospray lonization (ESI) or Chemical lonization (CI): These soft ionization techniques
are preferred for determining the molecular weight as they typically produce a prominent
molecular ion or protonated molecule peak with minimal fragmentation.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of 4-(2-Hydroxyethyl)benzaldehyde is depicted
in the following diagram:
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Caption: Experimental workflow for the spectroscopic characterization of 4-(2-
Hydroxyethyl)benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. SDBS: Spectral Database for Organic Compounds — Clark Physical Sciences Library
[physicalsciences.library.cornell.edu]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-
Hydroxyethyl)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b140590#spectroscopic-data-of-4-2-
hydroxyethyl-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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